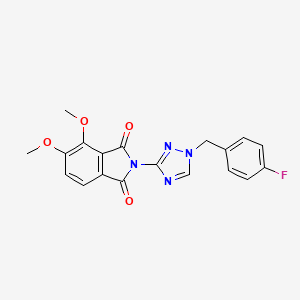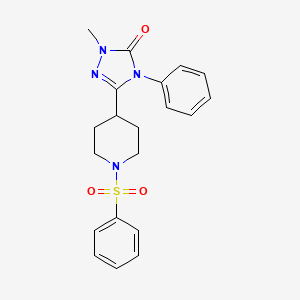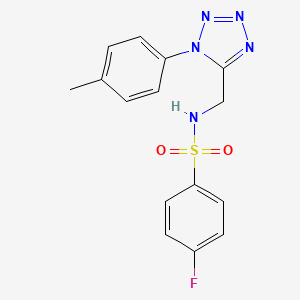![molecular formula C23H20N4O3 B2428167 1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941989-04-4](/img/structure/B2428167.png)
1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques
- Green Synthesis Method : A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines is explored, using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, aldehydes, and pyridinium ylides. This synthesis avoids the need for chromatography and recrystallization, offering a simpler purification process through washing with ethanol (Ahadi et al., 2014).
Chemical Properties and Reactions
Pyridopyrimidines Synthesis and Properties : Research on the synthesis of pyrido[3,4-d]pyrimidines and their properties has been conducted, including reactions with amines and hydrazinolysis (Gelling & Wibberley, 1969).
Urease Inhibition Activity : Synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione showed varying degrees of urease inhibition activity, with some compounds demonstrating significant inhibitory effects (Rauf et al., 2010).
Novel Synthesis Methods
Efficient Multicomponent Synthesis : An efficient synthesis method for creating pyridine-pyrimidines using a reusable catalyst in solvent-free conditions under microwave irradiation has been developed (Rahmani et al., 2018).
Regioselective Amination : A study on regioselective amination of condensed pyrimidines, yielding aminopyrimidine derivatives, highlights a specific chemical transformation in this class of compounds (Gulevskaya et al., 1994).
Crystal Structures
- Molecular and Crystal Structures : Research on the molecular and crystal structures of various substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed different types of hydrogen bonding and pi-pi stacking interactions, illustrating diverse structural configurations (Trilleras et al., 2009).
Catalyst-Free Synthesis
Catalyst-Free Synthesis in Water : A catalyst-free synthesis approach for fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water has been developed, showcasing an environmentally friendly and efficient method (Rahmati & Khalesi, 2012).
Water-Mediated Three-Component Catalyst-Free Protocol : Another study demonstrated a water-mediated, catalyst-free method for synthesizing a series of pharmaceutically interesting pyrimidine-2,4(1H,3H)-diones, highlighting the environmental benefits and simplicity of this approach (Brahmachari et al., 2020).
Novel Compound Synthesis
- Synthesis of Fused Pyrido[2,3-d]pyrimidines : Research on the synthesis of fused pyrido[2,3-d]pyrimidines and their absorption, distribution, metabolism, and excretion (ADME) properties provides insights into their biopharmaceutical characteristics (Jatczak et al., 2014).
Propriétés
IUPAC Name |
1-[2-(3,4-dimethylphenyl)-2-oxoethyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-15-8-9-17(12-16(15)2)20(28)14-26-19-7-5-11-25-21(19)22(29)27(23(26)30)13-18-6-3-4-10-24-18/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFZDUHWRVHNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

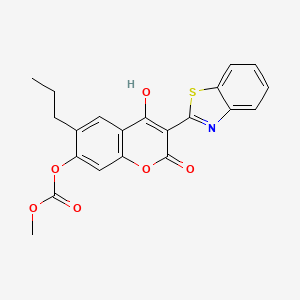
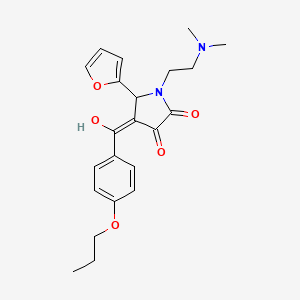
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2428088.png)
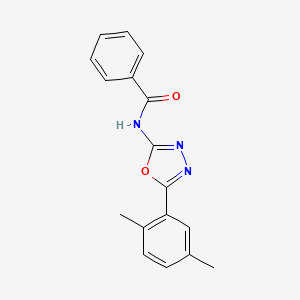
![2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428091.png)
![7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2428092.png)
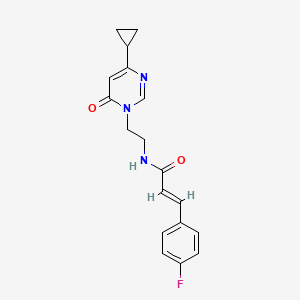
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2428095.png)
![N-(furan-2-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2428096.png)
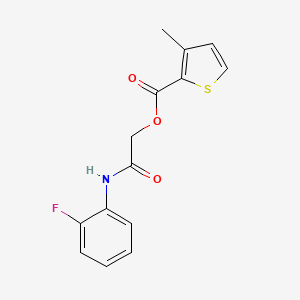
![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2428099.png)
